Tert-butyl 3-amino-benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core . Subsequent reactions introduce the tert-butyl ester and amino functionalities under controlled conditions.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Tert-butyl 3-amino-benzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, thereby modulating their function. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-amino-benzofuran-2-carboxylate include other benzofuran derivatives such as:
- Tert-butyl 2-amino-benzofuran-3-carboxylate
- Tert-butyl 4-amino-benzofuran-2-carboxylate
- Tert-butyl 3-hydroxy-benzofuran-2-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the tert-butyl and amino groups on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)11-10(14)8-6-4-5-7-9(8)16-11/h4-7H,14H2,1-3H3 |
InChI Key |
HUIMOVQLMZXKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)N |
Origin of Product |
United States |
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